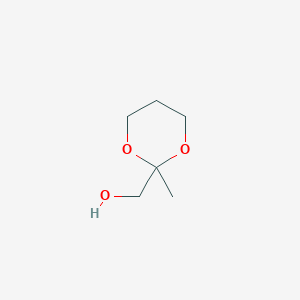

(2-Methyl-1,3-dioxan-2-yl)methanol

Description

(2-Methyl-1,3-dioxan-2-yl)methanol is a six-membered 1,3-dioxane heterocyclic compound featuring a hydroxymethyl group (-CH₂OH) and a methyl substituent at the 2-position of the ring. This structure confers unique physicochemical properties, including hydrogen-bonding capability due to the hydroxyl group and enhanced steric effects from the methyl substituent. The compound is typically synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes, as demonstrated in studies involving phthalimide derivatives and aliphatic aldehydes . Its crystalline structure, often resolved using X-ray diffraction and SHELX software , reveals chair conformations and intermolecular hydrogen-bonding networks, which influence its stability and reactivity.

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2-methyl-1,3-dioxan-2-yl)methanol |

InChI |

InChI=1S/C6H12O3/c1-6(5-7)8-3-2-4-9-6/h7H,2-5H2,1H3 |

InChI Key |

VSLOVZCJTHSPOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCCO1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Effects : Longer alkyl chains (e.g., hexyl, heptyl) increase hydrophobicity and reduce melting points, as seen in derivatives like 3c (oil vs. 3b’s solid state) .

- Hydrogen Bonding : All hydroxymethyl-substituted dioxanes exhibit O–H···O hydrogen bonds, forming supramolecular architectures (e.g., herringbone ribbons in hexyl/heptyl derivatives) .

- Steric and Electronic Effects: Methyl and phenyl substituents influence ring conformation and reactivity.

Dioxolane Derivatives

Five-membered 1,3-dioxolane analogues display distinct properties due to ring strain and smaller size:

Key Observations :

- Ring Strain : Dioxolanes exhibit greater ring strain than dioxanes, affecting thermal stability and reactivity.

- Functional Groups : Esters (e.g., Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate) are hydrolytically labile compared to hydroxymethyl groups, broadening application scope (e.g., flavoring agents) .

Heterocyclic Methanol Derivatives

Compounds with non-oxygen heteroatoms highlight divergent chemical behaviors:

Key Observations :

- Bioactivity: Thiazole and biphenyl methanol derivatives (e.g., MBPM) show biological activity, unlike dioxane/dioxolane analogues, which are primarily structural or synthetic intermediates .

- Electronic Effects : Sulfur and nitrogen atoms in thiazoles alter electron distribution, enhancing binding to biological targets .

Physicochemical Properties

A comparative analysis of key properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.